molecular formula C4H8O4 B14653983 2,2-Dihydroxybutanoic acid CAS No. 50603-32-2

2,2-Dihydroxybutanoic acid

Cat. No.: B14653983
CAS No.: 50603-32-2
M. Wt: 120.10 g/mol
InChI Key: DLVZBSZXZDGKQY-UHFFFAOYSA-N
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Description

2,2-Dihydroxybutanoic acid is an organic compound with the molecular formula C4H8O4. It is a type of hydroxy acid, characterized by the presence of two hydroxyl groups attached to the second carbon of the butanoic acid chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2-Dihydroxybutanoic acid can be synthesized through various methods. One notable method involves the biosynthesis pathway using homoserine as an intermediate. This pathway includes the production of 2-hydroxy gamma butyrolactone, which is then converted to this compound .

Industrial Production Methods: Industrial production of this compound often involves biotechnological processes, utilizing genetically modified strains to enhance the yield and efficiency of the biosynthesis pathway. These methods are designed to be cost-effective and environmentally friendly, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 2,2-Dihydroxybutanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of hydroxyl and carboxyl groups, which make the compound reactive under different conditions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include ketones, alcohols, and substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

2,2-Dihydroxybutanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-dihydroxybutanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl groups play a crucial role in its reactivity, allowing it to participate in various biochemical reactions. These interactions can influence metabolic processes and cellular functions, making it a compound of interest in both basic and applied research .

Comparison with Similar Compounds

    2,3-Dihydroxybutanoic acid: Another hydroxy acid with hydroxyl groups on the second and third carbons.

    2,4-Dihydroxybutanoic acid: A compound with hydroxyl groups on the second and fourth carbons.

    2,3-Dihydroxybenzoic acid: A hydroxy acid with a benzene ring structure

Uniqueness: 2,2-Dihydroxybutanoic acid is unique due to the specific positioning of its hydroxyl groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

CAS No.

50603-32-2

Molecular Formula

C4H8O4

Molecular Weight

120.10 g/mol

IUPAC Name

2,2-dihydroxybutanoic acid

InChI

InChI=1S/C4H8O4/c1-2-4(7,8)3(5)6/h7-8H,2H2,1H3,(H,5,6)

InChI Key

DLVZBSZXZDGKQY-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)O)(O)O

Origin of Product

United States

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